molecular formula C15H23ClN2O2 B15439150 N-(2-(Pyrrolidinyl)ethyl)carbamic acid, 2,6-xylyl ester hydrochloride CAS No. 77985-32-1

N-(2-(Pyrrolidinyl)ethyl)carbamic acid, 2,6-xylyl ester hydrochloride

Cat. No.: B15439150
CAS No.: 77985-32-1
M. Wt: 298.81 g/mol
InChI Key: LPSIOSVRMVJCEE-UHFFFAOYSA-N
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Description

N-(2-(Pyrrolidinyl)ethyl)carbamic acid, 2,6-xylyl ester hydrochloride is a useful research compound. Its molecular formula is C15H23ClN2O2 and its molecular weight is 298.81 g/mol. The purity is usually 95%.
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Properties

CAS No.

77985-32-1

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

(2,6-dimethylphenyl) N-(2-pyrrolidin-1-ium-1-ylethyl)carbamate;chloride

InChI

InChI=1S/C15H22N2O2.ClH/c1-12-6-5-7-13(2)14(12)19-15(18)16-8-11-17-9-3-4-10-17;/h5-7H,3-4,8-11H2,1-2H3,(H,16,18);1H

InChI Key

LPSIOSVRMVJCEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)NCC[NH+]2CCCC2.[Cl-]

Origin of Product

United States

Biological Activity

N-(2-(Pyrrolidinyl)ethyl)carbamic acid, 2,6-xylyl ester hydrochloride is a compound of interest in various biological and pharmacological studies. This article provides an overview of its biological activity, including mechanisms of action, metabolic pathways, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H20ClN2O3
  • Molecular Weight : 288.77 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is hypothesized to act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission in the nervous system. By inhibiting AChE, the compound may enhance cholinergic signaling, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

Enzymatic Inhibition

Research indicates that carbamate derivatives can lead to reversible inhibition of AChE. This inhibition results in increased levels of acetylcholine in the synaptic cleft, which can improve cognitive functions and memory retention in animal models .

Metabolic Pathways

The metabolism of N-(2-(Pyrrolidinyl)ethyl)carbamic acid involves several pathways that lead to various metabolites. Key metabolic processes include:

  • Hydrolysis : The ester bond is hydrolyzed to release the parent carbamate and xylyl alcohol.
  • Oxidative Transformation : This pathway can produce reactive intermediates that may interact with cellular macromolecules, leading to potential toxicity .
  • Excretion : Studies show that a significant portion of the compound is excreted as carbon dioxide (CO2) within 24 hours post-administration in rodent models, indicating efficient metabolic processing .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyModelKey Findings
Hoffler et al. (2003)Rodent90% excretion as CO2; potential for DNA reactivity
IARC (1974)HumanClassified as a potential carcinogen (Category 2)
SCOEL (2012)Various speciesSimilar urinary metabolites across species

Neuroprotective Effects

A study conducted on mice demonstrated that administration of N-(2-(Pyrrolidinyl)ethyl)carbamic acid improved memory retention in behavioral tests compared to control groups. The mechanism was linked to increased acetylcholine levels due to AChE inhibition .

Toxicological Assessment

In a comprehensive toxicological assessment, it was found that high doses led to adverse effects such as reduced body weight and organ weight changes in rats. The no-observed-adverse-effect level (NOAEL) was established at approximately 163 mg/kg body weight per day for male rats . This highlights the need for careful dosage consideration in therapeutic applications.

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